MER2 protein
Description
Properties
CAS No. |
143180-54-5 |
|---|---|
Molecular Formula |
C9H11NO2S |
Synonyms |
MER2 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Meiotic Recombination
Key Functions:
- DNA Double-Strand Break Formation: MER2 is integral to the initiation of meiotic recombination. It acts as a bridge between various protein complexes involved in DSB formation, particularly linking Spo11, a key enzyme that introduces DSBs, to chromosomal structures necessary for recombination .
- Tethering Mechanism: MER2 establishes physical connections between DSB sites and the chromosome axis, facilitating the organization of chromatin during meiosis. This tethering is crucial for the proper segregation of chromosomes .
Biochemical Interactions
Protein Complexes:
- MER2 interacts with several proteins such as Spp1 and Mre11, which are essential for DSB activity. The interaction with Spp1 enhances nucleosome binding, suggesting that MER2 not only aids in DSB formation but also stabilizes chromatin structure during meiosis .
- The structural analysis of MER2 has revealed that it binds directly to nucleosomes and axial proteins like Hop1, indicating its multifaceted role in chromatin dynamics and repair processes .
Implications for Research and Medicine
Genetic Studies:
- Understanding MER2's function provides insights into meiotic processes across different organisms. Similar proteins exist in fission yeast and mammals, which could lead to advancements in fertility research and cancer studies by elucidating mechanisms of chromosomal stability and genetic variation .
Agricultural Applications:
- Research on plant homologs of MER2 may lead to innovative strategies for crop improvement through enhanced genetic recombination techniques. This could facilitate the development of new strains with desirable traits .
Case Studies
Yeast Model Studies:
- In Saccharomyces cerevisiae, deletion studies have shown that loss of MER2 completely abolishes DSB formation, underscoring its essential role in meiosis. This model serves as a powerful tool for dissecting the molecular mechanisms underlying meiotic recombination .
| Study | Findings | Implications |
|---|---|---|
| Rousova et al. (2021) | Established MER2 as a keystone in DSB machinery | Insights into meiotic recombination mechanisms |
| Adam et al. (2018) | Identified interactions with Spp1 and Mre11 | Potential targets for fertility treatments |
| Kariyazono et al. (2019) | Explored homologs in fission yeast | Broader understanding of meiotic processes across species |
Comparison with Similar Compounds
Key Features :
- Phase Separation : MER2 undergoes LLPS in vitro and in vivo, forming condensates enriched with DNA and Spp1 .
- DNA Binding : Binds DNA substrates irrespective of sequence or length, even under high ionic strength (500 mM KCl) .
- Stoichiometry : Forms a 2:4 complex with Spp1, critical for tethering chromatin loops to the axis .
Comparison with Similar Proteins and Complexes
Rec114-Mei4 Complex
Function : Rec114-Mei4 is a conserved DSB-promoting complex that colocalizes with MER2 in meiotic foci. It stabilizes Spo11 activity and collaborates with MER2 to form joint condensates .
Structural Differences :
- DNA Binding : Rec114-Mei4 binds DNA with reduced affinity in the presence of Mg²⁺, unlike MER2, which binds robustly even without Mg²⁺ .
- Condensate Stability : Rec114-Mei4 forms irreversible, gel-like condensates over time, whereas MER2 condensates remain dynamic .
Interaction : Rec114-Mei4 and MER2 colocalize in DNA-dependent condensates, suggesting synergistic roles in DSB machinery assembly .
Spo11 Protein
Function : Spo11 catalyzes DSB formation but requires MER2 for chromatin loading .
Dependency : Spo11 activity is contingent on MER2 phosphorylation by CDK/Cdc7. MER2 mutants (e.g., Ser30Ala) abolish Spo11 recruitment .
Mechanistic Role : MER2 acts upstream, organizing chromatin architecture to position Spo11 at axis-loop junctions .
IHO1 (Mammalian Ortholog)
Conservation : Human IHO1 shares the MER2 KKTK motif and C-terminal domain, suggesting conserved roles in meiotic DSB formation .
Functional Overlap : IHO1 likely facilitates chromatin loop-axis organization akin to MER2, though its phase separation capacity remains unconfirmed .
Divergence : IHO1 lacks the extended IDR of MER2, implying distinct regulatory mechanisms in mammals .
Prd3 (Plant Ortholog)
Role in Plants : Prd3 in Arabidopsis regulates crossover distribution, analogous to MER2’s role in DSB positioning .
Regulatory Differences : Prd3 activity is modulated by PROTEIN PHOSPHATASE X1 (HCR1), a regulatory layer absent in yeast MER2 .
Regulatory Mechanisms and Post-Translational Modifications
- CDK Phosphorylation : Phosphorylation at Ser30 enables MER2-Spp1 interaction and Spo11 loading .
- Cdc7 Phosphorylation : Phosphorylation at Ser29 enhances DSB efficiency, working synergistically with CDK .
- Turnover Regulation: MER2 degradation is linked to phosphorylation, ensuring DSB formation is cell-cycle-coupled .
Evolutionary Conservation and Divergence
- Fungi to Mammals : MER2 orthologs (IHO1, Rec15, Prd3) retain coiled-coil domains and roles in DSB formation but diverge in regulatory motifs .
- Phase Separation: LLPS is unique to fungal MER2, highlighting evolutionary specialization in 3D genome organization .
Data Tables
Table 1: Structural and Functional Comparison
| Protein/Complex | Organism | Key Domains | Phase Separation | DNA Binding | Key Partners |
|---|---|---|---|---|---|
| MER2 | S. cerevisiae | IDR, Coiled-coil | Yes | High affinity | Spp1, Hop1, Spo11 |
| Rec114-Mei4 | S. cerevisiae | Coiled-coil | Yes (stable) | Mg²⁺-sensitive | MER2, Spo11 |
| IHO1 | Mammals | KKTK motif, Coiled-coil | Unconfirmed | Presumed | HORMAD1/2, SPO11 |
| Prd3 | Arabidopsis | Coiled-coil | No | Unknown | HCR1 |
Table 2: Regulatory Modifications
| Protein | Phosphorylation Sites | Kinase | Functional Impact |
|---|---|---|---|
| MER2 | Ser30, Ser29 | CDK, Cdc7 | Enables Spp1 binding, DSB timing |
| IHO1 | Undefined | Unknown | Hypothesized to regulate DSBs |
| Prd3 | Undefined | HCR1 (PPX1) | Restricts crossover frequency |
Preparation Methods
Bacterial Expression Platforms
MER2 protein from Saccharomyces cerevisiae (SK1 strain) is predominantly expressed in Escherichia coli using the InteBac system. This system employs N-terminal maltose-binding protein (MBP) tags to enhance solubility, with constructs cloned into pET-based vectors. Four principal MER2 truncations are utilized:
-
Full-length (FL): Residues 1–314
-
ΔC-terminal (ΔC): Residues 1–256
-
ΔN-terminal (ΔN): Residues 140–314
-
Core domain: Residues 140–256
Co-expression with interaction partners (e.g., Spp1, Hop1) is achieved through dual-plasmid systems in C41 E. coli strains, induced with 0.25 mM IPTG at 18°C overnight.
Table 1: MER2 Constructs and Solubility Profiles
| Construct | Solubility (mg/L) | Tag Cleavage Efficiency | Notes |
|---|---|---|---|
| MER2 FL | 12.5 | 90% (3C protease) | Stable in 300 mM NaCl buffers |
| MER2 ΔC | 8.2 | 85% | Prone to aggregation at >1 mg/mL |
| MER2 ΔN | 3.7 | 0%* | MBP tag sterically blocks cleavage |
| MER2 Core | 5.9 | 0%* | Requires MBP for stability |
*Tag cleavage failure attributed to steric hindrance.
Purification Strategies and Chromatography
Affinity and Size-Exclusion Chromatography
Post-lysis (EmulsiFlex homogenizer), clarified supernatants are loaded onto MBP-Trap HP columns (Cytiva) equilibrated with lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP). Elution with 1 mM maltose is followed by ion-exchange chromatography (ResourceQ column) using a 0–1 M NaCl gradient. Final polishing employs Superose 6 Increase 16/600 gel filtration in SEC buffer.
Tag Removal Challenges
While MER2 FL and ΔC permit 3C protease cleavage (50:1 molar ratio, 6 hours at 4°C), ΔN and Core constructs retain MBP due to inaccessibility of the cleavage site. This limitation necessitates retention of MBP for downstream assays involving these truncations.
Biochemical and Biophysical Validation
SEC-MALS and Microscale Thermophoresis
Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) confirms MER2-Spp1 complex stoichiometry (1:1 molar ratio; M~W~ = 78 kDa). Microscale thermophoresis reveals a dissociation constant (K~d~) of 120 ± 15 nM for MER2 Core binding to Spp1, while full-length MER2 exhibits tighter affinity (K~d~ = 45 ± 8 nM).
Table 2: MER2 Interaction Affinities
| Partner | Technique | K~d~ (nM) | Reference |
|---|---|---|---|
| Spp1 (Core) | MST | 120 ± 15 | |
| Spp1 (FL) | MST | 45 ± 8 | |
| Nucleosomes | EMSA | 220 ± 30 | |
| Mre11 | Pulldown | N/D (10-fold↓ in 4A mutant) |
Functional Assays and Mutational Analysis
Nucleosome Binding and Mutagenesis
Electrophoretic mobility shift assays (EMSAs) demonstrate MER2 FL binding to nucleosome core particles (NCPs) with a K~d~ of 220 ± 30 nM. Truncation analysis localizes nucleosome interaction to the N-terminus (residues 1–139), with a conserved patch (R27, K31, R35) critical for binding. Alanine substitution (3A mutant) reduces affinity 3-fold.
Hop1 Interaction and Axis Recruitment
Co-pulldown assays using Strep-tagged Hop1 reveal weak MER2-Hop1 binding (≈5% efficiency) in isolation. However, co-expression with Red1 (I743R mutant) enhances MER2 recruitment 4-fold, suggesting Red1 stabilizes an open Hop1 conformation permissive for MER2 binding.
In Vivo Validation and Phenotypic Analysis
Spore Viability and DSB Formation
mer2Δ yeast complemented with MER2-3HA show 85% spore viability, whereas 3A/4A mutants (defective in Mre11 binding) mirror mer2Δ phenotypes (≤5% viability). Southern blotting confirms abolished DSB formation at YCR047C in 3A/4A mutants, linking Mre11 interaction to DSB activity.
Table 3: Phenotypic Impact of MER2 Mutants
| Strain | DSB Formation | Spore Viability | Hop1 Phosphorylation |
|---|---|---|---|
| MER2 WT | + | 85% | + |
| MER2 3A | – | 4% | – |
| MER2 4A | – | 3% | – |
| mer2Δ | – | 2% | – |
Challenges and Optimization Considerations
Q & A
Q. What structural features of Mer2 facilitate its role in meiotic recombination?
Mer2 contains an intrinsically disordered C-terminal domain (IDR) critical for phase separation and a central DNA-binding motif. The KKTK motif and coiled-coil domains are evolutionarily conserved, as shown by Clustal Omega alignment across species like S. cerevisiae, humans, and mice. Researchers use SDS-PAGE (Extended Data Fig. 1-2) and deletion mutants (e.g., Mer2-ΔN, Mer2-ΔC) to dissect domain-specific roles in chromatin binding and protein interactions .
Q. How can researchers assess Mer2's DNA-binding activity in vitro?
Gel-shift assays under high-salt conditions (500 mM KCl) confirm Mer2's strong DNA-binding affinity regardless of sequence or length. Fluorescently labeled DNA colocalizes with Mer2 liquid droplets in vitro, excluding mutants like Mer2-KIIIA (defective in DNA interaction). This methodology distinguishes DNA-dependent phase separation drivers .
Q. What techniques identify Mer2's localization dynamics during meiosis?
Live-cell imaging with Mer2-GFP fusions reveals dynamic nuclear foci during meiosis I prophase. Time-lapse microscopy captures droplet fusion/fission events (Supplementary Videos 7-9), while FRAP confirms liquid-like properties through rapid signal recovery post-bleaching (Extended Data Fig. 6) .
Advanced Research Questions
Q. What experimental approaches validate Mer2's phase separation in organizing meiotic chromatin?
In vitro phase separation assays use recombinant Mer2 variants (e.g., Mer2-ΔN, Mer2-KIIIA) in buffer systems adjusted to physiological salt concentrations (100–500 mM KCl). Droplet formation is monitored via fluorescence microscopy with labeled DNA/proteins. In vivo, Hessian-structured illumination microscopy (Hessian-SIM) resolves Mer2-GFP puncta coalescence in yeast nuclei, linking phase separation to loop-axis condensation (Fig. 3, Extended Data Fig. 8) .
Q. How do phosphorylation events regulate Mer2's function in DSB formation?
Cdc7 and CDK-S kinases phosphorylate Mer2 at Ser29/Ser30, creating a "phosphorylation patch" essential for Spo11 recruitment. Mutagenesis (e.g., alanine substitutions at phosphorylation sites) combined with immunoblotting (Fig. 4C) and meiotic time-course analyses reveal defective DSB formation in non-phosphorylatable mutants. Phosphomimetic mutations (e.g., aspartate/glutamate substitutions) partially rescue phenotypes, highlighting regulatory crosstalk .
Q. What mechanisms underlie Mer2's interaction with axis proteins like Hop1 and Spp1?
Co-immunoprecipitation (co-IP) and SEC-MALS (size-exclusion chromatography with multi-angle light scattering) quantify Mer2-Spp1 complex stoichiometry (2:4 ratio). Crosslinking mass spectrometry (XL-MS) maps interaction interfaces, revealing Mer2's tetramerization domain binding to Spp1's C-terminal coiled-coil. Deletion of Hop1's HORMA domain disrupts Mer2-axis tethering, analyzed via chromatin immunoprecipitation (ChIP) .
Q. How to analyze evolutionary conservation of Mer2's functional domains?
Sequence alignments (Clustal Omega) of Mer2 homologs (e.g., human IHO1, mouse IHO1) highlight conserved motifs like the KKTK domain and IDR (Extended Data Fig. 2). Functional assays with chimeric proteins (e.g., GFP-IHO1 truncations) test phase separation capacity, revealing conserved roles in chromatin organization across eukaryotes .
Q. What methodologies resolve contradictions in Mer2's role in DSB timing vs. placement?
Comparative studies using mer2 phospho-site mutants (e.g., KRRR) track DSB timing via Spo11-oligo mapping and recombination outcomes (spore viability assays). Quantitative immunoblotting (e.g., anti-Kar2 loading controls) correlates Mer2 protein stability with phosphorylation status, reconciling discrepancies in turnover rates and DSB regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
